molecular formula C11H16FNO B1400814 5-Fluoro-2-isobutoxybenzylamine CAS No. 1096844-31-3

5-Fluoro-2-isobutoxybenzylamine

Cat. No. B1400814
CAS RN: 1096844-31-3
M. Wt: 197.25 g/mol
InChI Key: NOPDNDXGOLYWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-isobutoxybenzylamine (5-FIB) is a synthetic organic compound with a wide range of applications in both scientific research and industry. It is a versatile compound with a unique combination of properties, making it a useful starting material for a variety of syntheses.

Scientific Research Applications

5-Fluoro-2-isobutoxybenzylamine is widely used in scientific research due to its unique combination of properties. It has been used as a starting material in the synthesis of various biologically active compounds, including drugs and pharmaceuticals. It has also been used in the synthesis of fluorescent dyes, which are used to study the structure and function of proteins. Additionally, 5-Fluoro-2-isobutoxybenzylamine has been used in the synthesis of organic semiconductors, which are used in the development of organic solar cells, organic light-emitting diodes, and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-isobutoxybenzylamine is not well understood. However, it is believed to interact with various proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-isobutoxybenzylamine are largely unknown. However, it is believed to interact with various proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

5-Fluoro-2-isobutoxybenzylamine is a useful starting material for a variety of syntheses due to its unique combination of properties. It is relatively inexpensive and easy to obtain, making it an attractive option for laboratory experiments. However, it is highly reactive and can be difficult to handle. Additionally, it is not soluble in water, making it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for the use of 5-Fluoro-2-isobutoxybenzylamine. It could be used to synthesize new drugs and pharmaceuticals, as well as fluorescent dyes and organic semiconductors. It could also be used to study the structure and function of proteins, and to develop new optoelectronic devices. Additionally, further research is needed to better understand the mechanism of action of 5-Fluoro-2-isobutoxybenzylamine and its biochemical and physiological effects.

properties

IUPAC Name

[5-fluoro-2-(2-methylpropoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPDNDXGOLYWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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